molecular formula C11H12FNO2 B12976997 4-(4-Fluoropyrrolidin-3-yl)benzoic acid

4-(4-Fluoropyrrolidin-3-yl)benzoic acid

Cat. No.: B12976997
M. Wt: 209.22 g/mol
InChI Key: SPUFLCLAVLZBOK-UHFFFAOYSA-N
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Description

4-(4-Fluoropyrrolidin-3-yl)benzoic acid: is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction setups .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In organic synthesis, 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents .

Medicine: In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Industry: The compound can be used in the development of new materials and chemicals for industrial applications. Its unique properties can be leveraged to create products with improved performance and functionality .

Mechanism of Action

The mechanism of action of 4-(4-Fluoropyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring can enhance the compound’s ability to interact with proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid is unique due to the combination of the fluorine-substituted pyrrolidine ring and the benzoic acid moiety. This structure imparts distinct chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

4-(4-fluoropyrrolidin-3-yl)benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-10-6-13-5-9(10)7-1-3-8(4-2-7)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)

InChI Key

SPUFLCLAVLZBOK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)F)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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